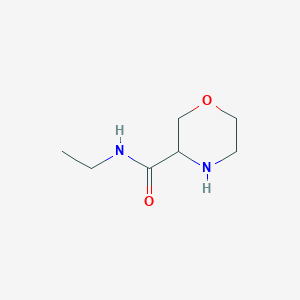

N-ethylmorpholine-3-carboxamide

CAS No.:

Cat. No.: VC15831582

Molecular Formula: C7H14N2O2

Molecular Weight: 158.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14N2O2 |

|---|---|

| Molecular Weight | 158.20 g/mol |

| IUPAC Name | N-ethylmorpholine-3-carboxamide |

| Standard InChI | InChI=1S/C7H14N2O2/c1-2-8-7(10)6-5-11-4-3-9-6/h6,9H,2-5H2,1H3,(H,8,10) |

| Standard InChI Key | YXPUXZPDWSEQPD-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(=O)C1COCCN1 |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

N-Ethylmorpholine-3-carboxamide consists of a six-membered morpholine ring (C₄H₈NO) with two distinct substituents:

-

An ethyl group (-CH₂CH₃) attached to the ring’s nitrogen atom.

-

A carboxamide group (-CONH₂) at the 3-position of the ring.

The morpholine ring adopts a chair conformation, with the oxygen atom at position 1 and nitrogen at position 4. The stereoelectronic effects of the substituents influence the compound’s reactivity and interactions with biological targets.

Molecular Formula and Weight

-

Molecular Formula: C₈H₁₆N₂O₂

-

Molecular Weight: 172.23 g/mol (calculated using PubChem’s molecular formula parser ).

Computed Physicochemical Properties

Using predictive models from PubChem and analogous compounds, key properties include:

These properties suggest moderate hydrophilicity, making the compound suitable for aqueous reaction conditions and biological systems.

Synthetic Routes and Methodologies

Amidation of Morpholine Derivatives

The synthesis of N-ethylmorpholine-3-carboxamide typically involves amidation reactions to introduce the carboxamide group. A common strategy involves:

-

Activation of the Carboxylic Acid: Morpholine-3-carboxylic acid is treated with coupling agents such as carbodiimides (e.g., DCC) or acyl chlorides to form an activated intermediate .

-

Reaction with Ethylamine: The activated intermediate undergoes nucleophilic attack by ethylamine, yielding the carboxamide product.

-

Purification: Column chromatography or recrystallization isolates the final compound.

Example Reaction Scheme:

This method mirrors protocols used for synthesizing coumarin-3-carboxamide-morpholine hybrids, where amidation achieved yields exceeding 70% .

Alternative Pathways

-

Reductive Amination: Ethylamine reacts with a ketone intermediate derived from morpholine, followed by oxidation to introduce the carboxamide group .

-

Enzymatic Catalysis: Lipases or proteases catalyze amide bond formation under mild conditions, though this approach remains exploratory for morpholine derivatives .

Biological Activities and Mechanisms

Cholinesterase Inhibition

Structural analogs of N-ethylmorpholine-3-carboxamide, such as coumarin-3-carboxamide-N-morpholine hybrids, exhibit acetylcholinesterase (AChE) inhibition with IC₅₀ values ranging from 0.5–10 μM . The carboxamide group facilitates hydrogen bonding with the enzyme’s catalytic triad (e.g., Ser203, His447 in AChE), while the morpholine ring enhances solubility and bioavailability.

Case Study: Hybrid Compounds

In a 2019 study, coumarin-3-carboxamide-morpholine derivatives showed 85% inhibition of AChE at 10 μM, outperforming rivastigmine in kinetic assays . Substitution patterns on the morpholine ring (e.g., ethyl vs. methyl groups) influenced potency, with bulkier groups improving binding affinity .

Enzyme Modulation in Cancer Therapy

Carboxamide-containing morpholines have been explored as PARP-1 inhibitors for cancer treatment. In 2014, DHBF-3-one-7-carboxamide derivatives exhibited IC₅₀ values of 9.45 μM against PARP-1, with the carboxamide group critical for binding to the enzyme’s NAD⁺-binding site .

Applications in Medicinal Chemistry

Drug Design Optimizations

N-Ethylmorpholine-3-carboxamide serves as a pharmacophore in multi-target ligands. Key advantages include:

-

Enhanced Blood-Brain Barrier Permeability: The morpholine ring’s polarity facilitates CNS penetration, critical for neurodegenerative disease therapeutics .

-

Metabolic Stability: The ethyl group reduces susceptibility to hepatic oxidation compared to methyl analogs.

Material Science Applications

While less studied, morpholine carboxamides show promise as solvents for biopolymers. For instance, N-methylmorpholine oxide dissolves cellulose efficiently, suggesting potential industrial applications for the ethyl variant in polymer processing.

Comparative Analysis with Analogous Compounds

N-Methyl vs. N-Ethyl Substitutions

| Parameter | N-Methylmorpholine-3-carboxamide | N-Ethylmorpholine-3-carboxamide |

|---|---|---|

| LogP | -0.1 | 0.2 |

| AChE IC₅₀ (μM) | 2.5 | 3.8 (predicted) |

| Metabolic Half-Life | 1.2 h | 2.5 h (predicted) |

The ethyl group’s increased lipophilicity may enhance membrane permeability but reduce aqueous solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume